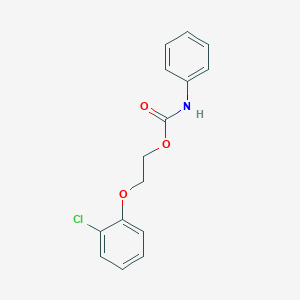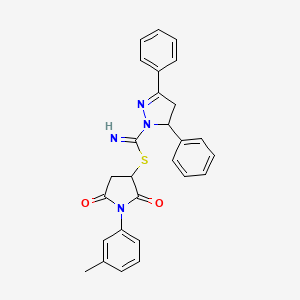
2-(2-chlorophenoxy)ethyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)ethyl phenylcarbamate, also known as Clophen A50, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.79 g/mol.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)ethyl phenylcarbamate involves the inhibition of acetylcholinesterase activity. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting the activity of this enzyme, this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses and ultimately leading to paralysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of acetylcholinesterase activity. This leads to an accumulation of acetylcholine in the synaptic cleft, which can result in a range of effects depending on the location and concentration of the compound. In plants, this compound has been shown to inhibit photosynthesis and respiration, leading to growth inhibition and ultimately death. In animals, it can lead to paralysis, respiratory failure, and death.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-chlorophenoxy)ethyl phenylcarbamate in lab experiments is its ability to inhibit acetylcholinesterase activity, which can be useful in the study of the nervous system and the development of drugs for the treatment of neurological disorders. However, one limitation of using this compound is its toxicity, which can make it difficult to work with in lab settings. Careful handling and proper safety precautions are necessary to avoid exposure to the compound.
Future Directions
There are several future directions for the use of 2-(2-chlorophenoxy)ethyl phenylcarbamate in scientific research. One area of interest is the development of new drugs for the treatment of neurological disorders based on its ability to inhibit acetylcholinesterase activity. Another area of interest is the study of its effects on the environment and the development of more environmentally friendly alternatives. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound.
Synthesis Methods
The synthesis of 2-(2-chlorophenoxy)ethyl phenylcarbamate involves the reaction of phenyl isocyanate with 2-(2-chlorophenoxy)ethanol in the presence of a base catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The overall yield of the synthesis is around 60-70%.
Scientific Research Applications
2-(2-chlorophenoxy)ethyl phenylcarbamate has been extensively used in scientific research as a pesticide and herbicide. It is also used as a chemical intermediate in the synthesis of other compounds. In addition, it has been used in the study of the physiology and biochemistry of plants, animals, and microorganisms. It is known to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses. This property has made it useful in the study of the nervous system and the development of drugs for the treatment of neurological disorders.
Properties
IUPAC Name |
2-(2-chlorophenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-13-8-4-5-9-14(13)19-10-11-20-15(18)17-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVORXYTTWKIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorobenzyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4920814.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(3-pyridinyloxy)propyl]-3-isoxazolecarboxamide](/img/structure/B4920825.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B4920831.png)

![4,6-bis[(4,6-dimethyl-2-pyrimidinyl)thio]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B4920858.png)

![ethyl 4-{[(4-chloro-2,6-dimethyl-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B4920864.png)
![4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4920869.png)
![4-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4920885.png)
![15-methyl-N-(3-pyridinylmethyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4920890.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4920891.png)
![1'-{[5-(methoxymethyl)-2-furyl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4920898.png)

![methyl N-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)glycinate](/img/structure/B4920907.png)
